molecular formula C18H19N3O B2755626 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 850922-06-4

3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Cat. No.: B2755626
CAS No.: 850922-06-4
M. Wt: 293.37
InChI Key: ZCBFAFDAHKTURJ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is substituted with a 3-methyl group and a 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Future Directions

The future directions for the study of “3-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide” could include further exploration of its biological activities, potential applications in medicinal chemistry, and the development of new drugs based on the benzimidazole skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated with an appropriate alkyl halide to introduce the 1-methyl-1H-1,3-benzodiazol-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 3-methylbenzoic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized benzamides with additional functional groups.

    Reduction: Reduced benzamides with hydrogenated functional groups.

    Substitution: Substituted benzamides with new alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
  • N-[2-(1H-indol-2-yl)ethyl]-3-methylbenzamide
  • N-[2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethyl]-3-methylbenzamide

Uniqueness

3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is unique due to the presence of the 1-methyl-1H-1,3-benzodiazol-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

3-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-6-5-7-14(12-13)18(22)19-11-10-17-20-15-8-3-4-9-16(15)21(17)2/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBFAFDAHKTURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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